4-Fluorobenzamidine Hydrochloride
Overview
Description
4-Fluorobenzamidine Hydrochloride is a white crystalline solid . It is used as a pharmaceutical intermediate and is useful in organic synthesis .
Molecular Structure Analysis
The empirical formula of this compound is C7H8ClFN2 . Its molecular weight is 174.60 .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . Its empirical formula is C7H8ClFN2 and its molecular weight is 174.60 .Scientific Research Applications
Corrosion Inhibition and Biocidal Action
4-Fluorobenzamidine Hydrochloride has been explored for its corrosion inhibition properties and biocidal action. In a study, derivatives of fluorophenyl-2,2′-bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, demonstrated significant inhibition of corrosion on carbon steel surfaces in hydrochloric acid. This compound exhibited a 98% inhibition efficiency at a specific concentration, showcasing its potential as a corrosion inhibitor. Additionally, these compounds possess biocidal properties against bacteria responsible for microbial influenced corrosion (MIC), highlighting their dual functionality in both protecting metal surfaces from corrosion and combating bacterial growth (Abousalem, Ismail, & Fouda, 2019).
Charge Density Analysis in Molecular Crystals
Another study focused on the charge density distribution in molecular crystals, specifically examining compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide. Through high-resolution X-ray diffraction data, the research analyzed Cl···F and F···F intermolecular interactions, providing insights into the polarization effects and interaction nature within these molecular structures. This research contributes to the understanding of molecular interactions in crystalline materials, which is crucial for designing new materials with desired physical and chemical properties (Hathwar & Row, 2011).
Novel Antagonist for Neurotransmission Studies
In the field of neuroscience, derivatives of this compound have been utilized in the study of serotonin neurotransmission. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been developed for positron emission tomography (PET) studies to investigate the serotonergic neurotransmission system. This compound allows for the non-invasive exploration of 5-HT1A receptors in the brain, facilitating research on neurological disorders and the effects of therapeutic interventions (Plenevaux et al., 2000).
Anti-inflammatory and Analgesic Agents
Research into novel 4-fluorobenzamide-based derivatives has identified promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and COX-inhibitory activity. These compounds have shown significant effectiveness in preclinical models, indicating potential for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) (Halim et al., 2021).
Safety and Hazards
4-Fluorobenzamidine Hydrochloride is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorobenzamidine Hydrochloride involves the reaction of 4-Fluorobenzoic acid with ammonium hydroxide followed by reaction with hydrochloric acid.", "Starting Materials": [ "4-Fluorobenzoic acid", "Ammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-Fluorobenzoic acid in ammonium hydroxide and heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitated product.", "Step 3: Wash the product with water and dry it under vacuum.", "Step 4: Dissolve the product in hydrochloric acid and heat the mixture to 60-70°C for 1-2 hours.", "Step 5: Cool the mixture to room temperature and filter the precipitated product.", "Step 6: Wash the product with water and dry it under vacuum to obtain 4-Fluorobenzamidine Hydrochloride." ] } | |
CAS No. |
456-14-4 |
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-fluorobenzenecarboximidamide;hydron;chloride |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
InChI Key |
JQDATBKJKUWNGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)F.Cl |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.